molecular formula C18H18ClN5O2 B2914505 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951900-05-3

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2914505
M. Wt: 371.83
InChI Key: HPXBNZPBHJZYRM-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CBX-8, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CBX-8 is a triazole-based compound that has been synthesized using a simple and efficient method.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-ethoxyphenyl azide with 4-chlorobenzyl isocyanate to form 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.

Starting Materials
4-ethoxyphenol, sodium azide, 4-chlorobenzyl isocyanate, triethylamine, acetonitrile, wate

Reaction
Step 1: Dissolve 4-ethoxyphenol in acetonitrile and add sodium azide. Stir the mixture at room temperature for 24 hours to form 4-ethoxyphenyl azide., Step 2: Dissolve 4-chlorobenzyl isocyanate in acetonitrile and add triethylamine. Stir the mixture at room temperature for 1 hour to form the intermediate., Step 3: Add the intermediate to the solution of 4-ethoxyphenyl azide and stir the mixture at room temperature for 24 hours to form the final product, 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide., Step 4: Isolate the product by filtration and wash with water. Dry the product under vacuum.

Mechanism Of Action

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs play a crucial role in the development and progression of cancer, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of bacterial cells by disrupting the cell membrane and inhibiting DNA replication.

Biochemical And Physiological Effects

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of bacterial cells by disrupting the cell membrane and inhibiting DNA replication. In addition, 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.

Advantages And Limitations For Lab Experiments

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. The compound is stable under normal laboratory conditions and can be easily synthesized using a simple and efficient method. 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several potential future directions for research. One area of research could be the development of 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent for cancer and bacterial infections. Another potential area of research could be the investigation of 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide's neuroprotective effects and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research could be conducted to improve the solubility of 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, making it easier to use in lab experiments. Overall, 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has significant potential for future research and development in the field of medicine.

Scientific Research Applications

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been the subject of several scientific research studies due to its potential applications in the field of medicine. The compound has been shown to have anticancer properties, and it has been tested against several cancer cell lines. 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been tested for its potential as a therapeutic agent for several diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-2-26-15-9-7-14(8-10-15)24-17(20)16(22-23-24)18(25)21-11-12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXBNZPBHJZYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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